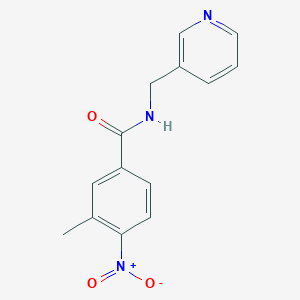![molecular formula C18H29N5O B5542045 2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542045.png)
2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine derivatives are significant in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antiproliferative effects. The synthesis and study of pyrimidine derivatives are crucial for developing new therapeutic agents.
Synthesis Analysis
Pyrimidine derivatives can be synthesized through various methods, including condensation reactions involving different amines and isothiocyanato compounds. These synthesis processes often involve multiple steps, including nucleophilic attack, displacement reactions, and ring closure reactions, to obtain the desired pyrimidine structure (Sondhi et al., 2007).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by NMR, FT-IR, MS, and elemental analysis. These techniques provide detailed information about the molecular framework, substituents, and the overall geometry of the compound, which are crucial for understanding its chemical behavior and interaction with biological targets.
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including electrophilic fluorination, nucleophilic substitution, and aminomethylation, to introduce different functional groups or modify the existing structure. These reactions significantly impact the chemical properties and biological activity of the compounds (Eskola et al., 2002).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature and position of substituents on the pyrimidine ring. These properties are essential for drug formulation and delivery (Karczmarzyk & Malinka, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are determined by the molecular structure of pyrimidine derivatives. Studies on these properties are crucial for understanding the mechanism of action and optimizing the therapeutic potential of these compounds (Jang et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
Research has shown the importance of synthesizing pyrimidine derivatives for evaluating their potential in medical applications, such as anti-inflammatory and analgesic activities. For example, Sondhi et al. (2007) synthesized a number of pyrimidine derivatives by condensing different compounds, including pyrrolidinone, under various conditions, demonstrating their anti-inflammatory and better analgesic activities compared to standard drugs (Sondhi et al., 2007).
Antiproliferative Activity Against Human Cancer Cell Lines
Another application is in the synthesis of pyrimidine derivatives for antiproliferative activities against human cancer cell lines. Mallesha et al. (2012) reported the synthesis of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which exhibited significant antiproliferative effects, with some compounds showing potential as anticancer agents (Mallesha et al., 2012).
Inhibitors of Dipeptidyl Peptidase IV
The compound's derivatives have been studied for their potential as dipeptidyl peptidase IV inhibitors, which are important for treating type 2 diabetes. Sharma et al. (2012) examined the disposition of a dipeptidyl peptidase IV inhibitor in rats, dogs, and humans, highlighting the compound's metabolism, excretion, and pharmacokinetics (Sharma et al., 2012).
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
A novel approach involves designing derivatives as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, targeting antitumor activity. Gangjee et al. (2000) synthesized a compound that showed significant in vitro and in vivo potency against these enzymes, demonstrating its potential as an antitumor agent (Gangjee et al., 2000).
Propiedades
IUPAC Name |
3-methyl-1-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O/c1-14(2)12-18(24)23-10-8-22(9-11-23)17-13-16(19-15(3)20-17)21-6-4-5-7-21/h13-14H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMLEDHNTAGNHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CC(C)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5541962.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5541972.png)



![N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5541992.png)
![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5541998.png)

![(1S*,5R*)-6-benzyl-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542017.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2-naphthoyl)-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5542027.png)
![ethyl 4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5542032.png)
![(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5542038.png)
